PFP Ester Reactivity and Hydrolytic Stability vs. NHS Ester Analogs
The pentafluorophenyl (PFP) ester moiety in Azido-PEG2-PFP ester demonstrates both higher reactivity toward primary amines and greater resistance to hydrolysis compared to the widely used N-hydroxysuccinimide (NHS) ester. This differentiation is critical for achieving high conjugation yields in aqueous buffers where NHS esters undergo rapid hydrolysis .
| Evidence Dimension | Amine reactivity and hydrolytic stability of activated ester leaving groups |
|---|---|
| Target Compound Data | PFP ester: Higher amine reactivity; more stable toward hydrolysis in aqueous buffers (qualitative comparative data) |
| Comparator Or Baseline | NHS ester: Lower amine reactivity; undergoes rapid hydrolysis in aqueous buffers (qualitative comparative data) |
| Quantified Difference | PFP ester > NHS ester in both amine reactivity and hydrolytic stability (no direct quantitative comparison available for this specific compound; class-level inference based on established PEG-PFP ester properties) |
| Conditions | Aqueous buffer conditions (pH 7-9); amine conjugation reactions |
Why This Matters
Procurement of PFP-based linkers over NHS-based analogs ensures higher conjugation efficiency and reduced reagent waste due to premature hydrolysis.
